2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CF3-BODIPY, is a fluorescent dye that has been widely used in scientific research. It is a boron dipyrromethene (BODIPY) derivative that has a unique combination of properties, including high photostability, bright fluorescence, and low cytotoxicity. CF3-BODIPY has been used in a variety of applications, including bioimaging, sensing, and photodynamic therapy.
Mechanism of Action
The fluorescence of 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is based on the absorption of light by the molecule, which causes it to enter an excited state. The excited state is unstable and quickly returns to the ground state, releasing energy in the form of fluorescence. The mechanism of fluorescence is sensitive to the local environment of the molecule, making this compound an excellent probe for detecting changes in pH, ion concentration, and other environmental factors.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and minimal effects on biological systems. It is stable under physiological conditions and does not interfere with cellular processes. However, it is important to note that this compound is not a biologically active molecule and does not have any inherent biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include its high photostability, bright fluorescence, and low cytotoxicity. It is also easy to synthesize and can be modified to suit specific experimental needs. The limitations of this compound include its relatively low quantum yield and its sensitivity to environmental factors, such as pH and temperature.
Future Directions
There are many future directions for the use of 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. One potential application is in the development of new biosensors for detecting biomolecules, such as proteins and nucleic acids. This compound could also be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new imaging techniques for studying biological processes at the molecular level.
Scientific Research Applications
2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been widely used in scientific research, particularly in the field of bioimaging. Its unique properties make it an ideal fluorescent probe for visualizing biological processes in living cells and tissues. This compound has been used to label proteins, lipids, and nucleic acids, allowing researchers to track their movement and interactions in real-time. It has also been used to study the dynamics of intracellular organelles, such as mitochondria and lysosomes.
Properties
IUPAC Name |
2-(4-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)9(15)7-11(8)17-5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZBYWPPHMGDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139546 | |
Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092581-00-4 | |
Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092581-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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